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molecular formula C8H4ClNO2 B1358738 4-Chloro-3-cyanobenzoic acid CAS No. 117738-76-8

4-Chloro-3-cyanobenzoic acid

Cat. No. B1358738
M. Wt: 181.57 g/mol
InChI Key: FYNLALHBLSJPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06812226B2

Procedure details

A solution of the product from step (i) (1.5 g) and lithium hydroxide hydrate (0.84 g) in a mixture of (1:1)water and tetrahydrofuran (40 ml) was stirred at room temperature for 2 h. The tetrahydrofuran was removed under reduced pressure and the residue partitioned between diethyl ether and water. The aqueous layer was acidified with 2M hydrochloric acid then extracted with ethyl acetate. The organic layer was dried and evaporated under reduced pressure. Yield 1.3 g.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][C:3]=1[C:12]#[N:13].O.[OH-].[Li+].O>O1CCCC1>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:12]#[N:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)C#N
Name
lithium hydroxide hydrate
Quantity
0.84 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C=C(C(=O)O)C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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